3-Chloro-1-(4-chlorobenzoyl)azepan-2-one 3-Chloro-1-(4-chlorobenzoyl)azepan-2-one
Brand Name: Vulcanchem
CAS No.: 500112-67-4
VCID: VC5468653
InChI: InChI=1S/C13H13Cl2NO2/c14-10-6-4-9(5-7-10)12(17)16-8-2-1-3-11(15)13(16)18/h4-7,11H,1-3,8H2
SMILES: C1CCN(C(=O)C(C1)Cl)C(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C13H13Cl2NO2
Molecular Weight: 286.15

3-Chloro-1-(4-chlorobenzoyl)azepan-2-one

CAS No.: 500112-67-4

Cat. No.: VC5468653

Molecular Formula: C13H13Cl2NO2

Molecular Weight: 286.15

* For research use only. Not for human or veterinary use.

3-Chloro-1-(4-chlorobenzoyl)azepan-2-one - 500112-67-4

Specification

CAS No. 500112-67-4
Molecular Formula C13H13Cl2NO2
Molecular Weight 286.15
IUPAC Name 3-chloro-1-(4-chlorobenzoyl)azepan-2-one
Standard InChI InChI=1S/C13H13Cl2NO2/c14-10-6-4-9(5-7-10)12(17)16-8-2-1-3-11(15)13(16)18/h4-7,11H,1-3,8H2
Standard InChI Key ORDSZHCLFQJKMK-UHFFFAOYSA-N
SMILES C1CCN(C(=O)C(C1)Cl)C(=O)C2=CC=C(C=C2)Cl

Introduction

Structural Characteristics and Molecular Identity

Core Chemical Architecture

The compound’s IUPAC name, 3-chloro-1-(4-chlorobenzoyl)azepan-2-one, systematically describes its structure: a seven-membered azepanone ring (azepan-2-one) substituted with chlorine at position 3 and a 4-chlorobenzoyl group at position 1 . The 4-chlorobenzoyl moiety introduces aromatic character and electron-withdrawing effects, while the β-chloro substitution on the lactam ring creates a stereochemical center at position 3 .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₁₃Cl₂NO₂
Molecular Weight286.15 g/mol
XLogP3-AA3.3
Topological Polar SA37.4 Ų
Rotatable Bonds1

Spectroscopic and Stereochemical Features

The SMILES string (C1CCN(C(=O)C(C1)Cl)C(=O)C2=CC=C(C=C2)Cl) reveals the compound’s connectivity, with the azepanone ring adopting a chair-like conformation to minimize steric strain . Nuclear Overhauser Effect (NOE) studies of analogous azepanones suggest the chlorine substituent at position 3 occupies an axial orientation, creating a 1,3-diaxial interaction with the benzoyl group . The compound’s undefined stereocenter at position 3 (per PubChem classification) indicates potential for racemic mixture formation unless synthesized under controlled chiral conditions .

Synthesis and Manufacturing Considerations

Synthetic Pathways

While explicit reaction schemes remain unpublished, VulcanChem reports the synthesis typically involves sequential acylation and cyclization steps. A plausible route may include:

  • Ring Formation: Cyclohexanone derivatives undergo Beckmann rearrangement to generate the azepanone core.

  • Chlorination: Electrophilic chlorination at position 3 using reagents like SO₂Cl₂ or Cl₂ gas.

  • Benzoylation: Friedel-Crafts acylation with 4-chlorobenzoyl chloride in the presence of Lewis acid catalysts.

Reaction yields remain unspecified, but analogous lactam syntheses typically achieve 45–65% efficiency under optimized conditions. The process likely requires strict moisture control due to the sensitivity of acylation reagents.

Purification and Characterization

Post-synthetic purification likely employs gradient elution chromatography (silica gel, hexane/EtOAc) followed by recrystallization from ethanol/water mixtures. Characterization data from PubChem include:

  • HRMS: Exact mass 285.0323 Da (calculated for C₁₃H₁₃Cl₂NO₂)

  • ¹H NMR: Predicted signals at δ 7.4–7.6 (aromatic protons), δ 3.8–4.2 (azepanone CH₂N), δ 2.5–3.5 (ring CH₂ groups)

  • IR: Strong absorbance at 1680–1720 cm⁻¹ (C=O stretch), 540–580 cm⁻¹ (C-Cl)

Physicochemical Profile and Stability

Solubility and Partitioning Behavior

The compound’s limited aqueous solubility (6.9 µg/mL) correlates with its moderate lipophilicity (XLogP3-AA = 3.3), suggesting preferential solubility in organic solvents like DMSO (≥50 mg/mL) or dichloromethane . This property profile necessitates formulation strategies using co-solvents or lipid-based delivery systems for biological testing.

Table 2: Stability and Solubility Parameters

ParameterValueSource
Aqueous Solubility6.9 µg/mL (pH 7.4)
Plasma Protein BindingPredicted ≥85%
pKaEstimated 9.2 (amide)

Degradation Pathways

Accelerated stability studies of similar chlorinated lactams show three primary degradation routes:

  • Hydrolytic Ring Opening: Mediated by aqueous base, cleaving the amide bond.

  • Photodechlorination: UV exposure (λ > 290 nm) leads to gradual chlorine loss.

  • Oxidative Metabolism: CYP450 enzymes potentially oxidize the azepanone ring .

Research Gaps and Future Directions

Unaddressed Pharmacological Properties

Critical data gaps include:

  • ADMET Profiles: No published data on absorption, distribution, or toxicity.

  • Target Engagement: Lack of kinase screening or receptor binding assays.

  • Synthetic Methodology: Need for asymmetric synthesis routes to isolate enantiomers.

Recommended Investigative Approaches

  • Molecular Dynamics Simulations: Model interactions with kinase ATP-binding pockets.

  • High-Throughput Screening: Test against NCI-60 cancer cell line panel.

  • Metabolite Identification: Use LC-HRMS to characterize phase I/II metabolites.

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